molecular formula C27H25N3O5S B3002213 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-24-0

3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B3002213
CAS No.: 396722-24-0
M. Wt: 503.57
InChI Key: DNPRWTZGVKBDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, a phenoxyphenyl moiety, and a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions.

    Attachment of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the phenoxy group is introduced to the thieno[3,4-c]pyrazole core.

    Introduction of the Trimethoxyphenyl Group: This step typically involves a Friedel-Crafts acylation reaction, where the trimethoxybenzoyl chloride reacts with the intermediate compound in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of trimethoxyphenyl and thieno[3,4-c]pyrazole systems.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore. The trimethoxyphenyl group is known for its bioactivity, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Medicine

In medicinal research, this compound is explored for its potential therapeutic applications. It may act as an inhibitor for various enzymes or receptors, making it a candidate for drug development in treating diseases like cancer, infections, and inflammatory conditions .

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the thieno[3,4-c]pyrazole core.

    Phenoxyphenyl Derivatives: Compounds with similar phenoxyphenyl groups but different core structures.

    Thieno[3,4-c]pyrazole Derivatives: Compounds with the same core but different substituents.

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its combination of the trimethoxyphenyl group, phenoxyphenyl moiety, and thieno[3,4-c]pyrazole core. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S/c1-32-23-13-17(14-24(33-2)25(23)34-3)27(31)28-26-21-15-36-16-22(21)29-30(26)18-9-11-20(12-10-18)35-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPRWTZGVKBDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.